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These application notes provide a comprehensive overview of the recommended Phase 2 dose
(RP2D) of Lixumistat hydrochloride as determined in recent clinical trials. This document is
intended for researchers, scientists, and drug development professionals interested in the
clinical application of Lixumistat, a first-in-class inhibitor of mitochondrial Protein Complex 1
(PC1) within the oxidative phosphorylation (OXPHOS) pathway.

Introduction

Lixumistat (also known as IM156) is an orally administered small molecule biguanide that
targets the metabolic vulnerability of cancer cells by inhibiting the OXPHOS pathway.[1][2] This
pathway is crucial for generating ATP and metabolic precursors that fuel tumor growth and
proliferation.[1] By inhibiting PC1, the first and rate-limiting step of this pathway, Lixumistat
aims to suppress tumor growth and overcome resistance to conventional therapies.[1][3]
Preclinical and clinical studies have demonstrated its potential in various cancers, including
pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer,
lymphoma, and lung cancer.[2]

Recommended Phase 2 Dose (RP2D)
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The RP2D for Lixumistat hydrochloride has been established in two key clinical trial settings:
as a monotherapy and in combination with chemotherapy.

Monotherapy for Advanced Solid Tumors

In a Phase 1, first-in-human, dose-escalation study (NCT03272256) involving patients with
advanced solid tumors refractory to standard therapies, the RP2D for Lixumistat as a single
agent was determined.

Parameter Value Reference

Recommended Phase 2 Dose

800 mg once dalil 1
(RP2D) g Y s
Maximum Tolerated Dose

Not Reached [1]
(MTD)
Dose-Limiting Toxicities (DLTs)  None Reported [1]

The 1200 mg once-daily dose
Note (1]
was not well tolerated.

Combination Therapy for Advanced Pancreatic Cancer

In a Phase 1b dose-escalation trial (COMBAT-PC; NCT05497778), Lixumistat was evaluated in
combination with gemcitabine and nab-paclitaxel for the frontline treatment of advanced
pancreatic adenocarcinoma.[4][5]

Parameter Value Reference

Recommended Phase 2 Dose

400 mg once dail 3[4
(RP2D) g y [3][4]

Dose-Limiting Toxicities (DLTs)  Grade 3 diarrhea and Grade 3 3]
at 800 mg fatigue (2 patients)

DLTs at 400 mg None Observed [3]

Clinical Efficacy and Safety Data
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The following tables summarize the clinical efficacy and safety data from the aforementioned
clinical trials.

Efficacy of Lixumistat in Combination with Gemcitabine
and Nab-Paclitaxel in Advanced Pancreatic Cancer (at

RP2D of 400 mg QD)

Efficacy Endpoint Result Reference

Objective Partial Response

62.5% (5 of 8 patients 4][5
(PR) ( p ) [41[5]
Stable Disease (SD) 37.5% (3 of 8 patients) [4115]
Disease Control Rate (DCR) 100% [41[5]
Median Progression-Free )
) 9.7 months (estimated) [4][5]
Survival (PFS)
Median Overall Survival (OS) 18 months (estimated) [41[5]

Data from response-evaluable patients treated at the RP2D.

Efficacy of Lixumistat Monotherapy in Advanced Solid

Tumors
Efficacy Endpoint Result Reference
Objective Responses None Observed [1]
Stable Disease Achieved in 7 patients [1]
Disease Control Rate (DCR) 32% [1]

Median Progression-Free

) 54 days [1]
Survival (PFS)

Data from efficacy-evaluable patients (n=16).

Safety and Tolerability
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Combination Therapy (at RP2D of 400 mg QD):
* No Grade 4 or 5 toxicities were reported.[1][3]
e No DLTs were reported at the RP2D.[1]

o Common adverse events related to Lixumistat included Grade 1 or 2 nausea/vomiting, rash,
fatigue, and diarrhea.[1]

Monotherapy (across all dose levels):

e Any-grade treatment-related adverse events (TRAES) were experienced by 86% of patients.

[1]
e The most common any-grade TRAESs included nausea (68%), diarrhea (46%), and emesis

(41%).[1]

Experimental Protocols

Phase 1b Combination Therapy Study (COMBAT-PC;
NCT05497778)

Study Design: A single-arm, open-label, dose-escalation study followed by an expansion
phase.[4]

Patient Population:

Patients with treatment-naive metastatic pancreatic ductal adenocarcinoma.[1]

Measurable disease per RECIST 1.1 criteria.[1]

ECOG performance status of 0 or 1.[1]

Adequate organ function.[1]

Dosing Regimen:
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o Lixumistat: Oral administration, starting at 400 mg once daily, beginning on day 3 of each 28-
day cycle.[1]

e Gemcitabine: 1000 mg/m? administered intravenously.[1]
e Nab-paclitaxel: 125 mg/m? administered intravenously.[1]

o Gemcitabine and nab-paclitaxel were administered on days 1, 8, and 15 of each 28-day
cycle.[1]

Primary Objectives:
o To assess the safety and tolerability of the combination therapy.[1]
Secondary Objectives:

e To assess efficacy via Disease Control Rate (DCR), Overall Response Rate (ORR),
Progression-Free Survival (PFS), and Overall Survival (OS).[1]

Phase 1 Monotherapy Study (NCT03272256)

Study Design: A dose-escalation study to evaluate the safety and tolerability of Lixumistat.[2]
Patient Population:

o Adult patients with advanced solid tumors refractory to standard therapies.[1]

o ECOG performance status of 2 or less.[1]

« Included patients with gastric, colorectal, and breast cancers, as well as glioblastoma
multiforme.[1]

Primary Objective:

e To determine the RP2D of Lixumistat monotherapy.

Mechanism of Action and Signaling Pathway
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Lixumistat inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][4]
This inhibition disrupts the oxidative phosphorylation (OXPHOS) pathway, leading to decreased
ATP production and creating metabolic stress within cancer cells.[1][6] This mechanism is
particularly effective against tumors that have become dependent on OXPHOS for energy and
biosynthesis, a state often associated with resistance to other cancer therapies.[2]

Caption: Mechanism of action of Lixumistat in inhibiting the OXPHOS pathway.

Experimental Workflow: Phase 1b Dose Escalation

The following diagram illustrates the workflow for the dose-escalation phase of the COMBAT-
PC clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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